molecular formula C10H19BrO5 B3123497 Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate CAS No. 308085-31-6

Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate

Cat. No.: B3123497
CAS No.: 308085-31-6
M. Wt: 299.16 g/mol
InChI Key: NWUDANMVYLBFML-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate is a useful research compound. Its molecular formula is C10H19BrO5 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Properties

  • Ethyl 2-(2-chloroethoxy) acetate and related compounds have been studied for their synthesis and properties. These compounds, including variations like Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, are often used in organic synthesis and chemical research due to their reactivity and versatility in forming other compounds (Guo Ming, 2001).

2. Dendritic Polymers and Polymer Chemistry

  • Dendritic polymers, which are highly branched, versatile polymers, have been synthesized using compounds like this compound. These polymers have applications in various fields, including drug delivery, coatings, and nanotechnology (Hongming Zhang & E. Ruckenstein, 1997).

3. Hematological Effects in Industrial Settings

  • While not directly related to this compound, studies on similar compounds like 2-Ethoxy ethyl acetate have shown hematological effects in workers exposed to them, underlining the importance of safety and toxicology in handling such chemicals (C. Loh et al., 2003).

4. Novel Reactivity in Organic Chemistry

  • Research has explored the reactivity of similar compounds to this compound, which are used in organic synthesis for producing various organic compounds. This research contributes to the development of new synthetic methods and materials (D. Aitken et al., 1986).

5. Neuropharmacological Studies

  • Compounds structurally related to this compound have been synthesized and tested for their effects on learning and memory facilitation in mice, indicating potential applications in neuropharmacology and cognitive enhancement (Li Ming-zhu, 2012).

Mechanism of Action

Target of Action

Br-PEG3-ethyl acetate, also known as Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, marking it for degradation. The target proteins are the specific proteins that the PROTAC is designed to degrade .

Mode of Action

Br-PEG3-ethyl acetate operates by linking two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This dual-ligand approach allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by Br-PEG3-ethyl acetate are those involving the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis by removing misfolded or damaged proteins and controlling the levels of regulatory proteins .

Pharmacokinetics

As a protac linker, it is expected to facilitate the formation of a ternary complex with the e3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of Br-PEG3-ethyl acetate’s action is the selective degradation of target proteins . By linking an E3 ligase ligand with a target protein ligand, it enables the ubiquitination and subsequent proteasomal degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded.

Action Environment

The action of Br-PEG3-ethyl acetate, like other PROTACs, occurs intracellularly, exploiting the cell’s own ubiquitin-proteasome system . Environmental factors that could influence its action include the presence and activity level of the relevant E3 ligase and the target protein, the cell’s proteasome activity, and potentially the cell’s overall health and metabolic state.

Biochemical Analysis

Biochemical Properties

Br-PEG3-ethyl acetate plays a role in biochemical reactions as a PEG-based PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules during the synthesis of PROTACs . The nature of these interactions is largely dependent on the specific PROTAC being synthesized .

Cellular Effects

The cellular effects of Br-PEG3-ethyl acetate are not well-studied. As a PEG-based compound, it is known to confer greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . This can influence cell function by enhancing the solubility and stability of proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of Br-PEG3-ethyl acetate involves its role as a PEG-based PROTAC linker . It facilitates the formation of PROTACs, which are designed to degrade specific target proteins within cells . The exact mechanism of action can vary depending on the specific PROTAC being synthesized .

Temporal Effects in Laboratory Settings

The temporal effects of Br-PEG3-ethyl acetate in laboratory settings are not well-documented. As a PEG-based compound, it is known to enhance the stability of proteins and other biomolecules . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Br-PEG3-ethyl acetate is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with various enzymes and cofactors during this process . The exact effects on metabolic flux or metabolite levels can vary depending on the specific PROTAC being synthesized .

Properties

IUPAC Name

ethyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO5/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUDANMVYLBFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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